molecular formula C13H14BrN5O B12618972 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12618972
M. Wt: 336.19 g/mol
InChI Key: AWTNCZAZZIJBMV-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a bromine atom, a cyclopentyl group, and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an amine precursor.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the bromine atom, converting them to amine or hydrogen, respectively.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Amines or dehalogenated products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves binding to specific molecular targets such as G protein-coupled receptors. The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with receptor sites and modulate their activity . This interaction can trigger downstream signaling pathways that result in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylic acids and its resistance to metabolic degradation make it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C13H14BrN5O

Molecular Weight

336.19 g/mol

IUPAC Name

5-bromo-N-cyclopentyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H14BrN5O/c14-9-5-6-12(19-8-15-17-18-19)11(7-9)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20)

InChI Key

AWTNCZAZZIJBMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

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